1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as {2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, is a chemical with the CAS Number 2103402-79-3 . It has a linear formula of C6H12ClN3O2 .
Synthesis Analysis
1,2,4-Oxadiazoles, such as the one in this compound, are often synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The exact synthesis process for this specific compound is not provided in the available resources.Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3O2.ClH/c1-10-4-5-8-6(2-3-7)11-9-5;/h2-4,7H2,1H3;1H . This indicates that the compound contains a methoxymethyl group attached to a 1,2,4-oxadiazol ring, which is further attached to an ethanamine group. The compound forms a hydrochloride salt, as indicated by the .ClH in the InChI code .Physical and Chemical Properties Analysis
This compound is a solid at room temperature and has a molecular weight of 193.63 . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis Techniques and Chemical Behavior
Facile Synthesis of Steroidal Pyrazoline and Oxadiazole Derivatives : A study detailed the synthesis of steroidal derivatives involving oxadiazole rings, showcasing the versatility of oxadiazole compounds in synthesizing complex molecules, which could be applied to the synthesis of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride for various bioactive applications (Shamsuzzaman et al., 2012).
Enantioselective Metabolism of Endocrine Disruptor Pesticides : Highlighting the importance of understanding the metabolic pathways of oxadiazole derivatives, this research found significant differences in enantiomer formation by various P450 isoforms, suggesting that the stereochemistry of compounds like this compound could significantly influence their biological activity and metabolism (Hu & Kupfer, 2002).
Rapid Synthesis Under Microwave Irradiation : Demonstrating a rapid synthesis method for 1,2,4-oxadiazole derivatives, this study could provide insights into efficient and scalable synthesis methods for producing this compound, potentially streamlining the production process for research or industrial purposes (Outirite et al., 2015).
Potential Applications
Antimicrobial Activity : A study on the synthesis and antimicrobial activity of chalcones bearing N-substituted ethanamine tail highlights the potential biological activity of compounds with similar functional groups, suggesting that this compound could be researched for antimicrobial properties (Zaidi et al., 2015).
Chemical Interactions and Properties : Investigating the tautomeric behavior of oxadiazole derivatives, this research sheds light on the chemical properties and reactivity of oxadiazole compounds, which could be relevant for understanding the behavior of this compound in biological systems or chemical reactions (Kurasawa et al., 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2.ClH/c1-4(7)6-8-5(3-10-2)9-11-6;/h4H,3,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABDNEVCXQQWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)COC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.